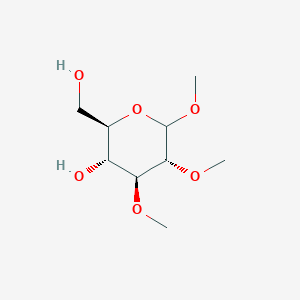

1,2,3-Tri-O-methyl-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Tri-O-methyl-D-glucopyranoside is a methylated derivative of D-glucose, a monosaccharide. This compound is notable for its extensive applications in the field of biomedicine, particularly in pharmaceutical research. It plays a crucial role in investigating drug administration and development, and is involved in therapeutic interventions for various diseases, including malignant neoplasms, metabolic disorders like diabetes, and neurodegenerative conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Tri-O-methyl-D-glucopyranoside can be synthesized through the methylation of D-glucose. The process typically involves the use of methyl iodide (CH3I) and a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds under reflux conditions, leading to the formation of the tri-O-methylated product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tri-O-methyl-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,3-Tri-O-methyl-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects in treating cancer, diabetes, and neurodegenerative diseases.

Industry: Utilized in the formulation of pharmaceuticals and as a stabilizing agent for various biomolecules

Mechanism of Action

The mechanism of action of 1,2,3-Tri-O-methyl-D-glucopyranoside involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes involved in carbohydrate metabolism, altering their activity.

Pathways Involved: It may influence pathways related to glucose uptake and utilization, as well as signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside

- 2,3,6-Tri-O-benzoyl-α-D-glucopyranosyl bromide

- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside

Uniqueness

1,2,3-Tri-O-methyl-D-glucopyranoside is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to participate in diverse chemical reactions and its extensive applications in biomedicine set it apart from other similar compounds .

Biological Activity

1,2,3-Tri-O-methyl-D-glucopyranoside is a methylated derivative of D-glucose that has garnered attention for its potential biological activities. This compound is found in various plants, including barley and wheat, and has been studied for its anti-inflammatory and antitumor properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

This compound is synthesized through the methylation of hydroxyl groups on glucose. The synthesis typically involves:

- Methylation : The hydroxyl groups at positions 1, 2, and 3 are methylated.

- Purification : The compound is purified to obtain a stable product for biological testing.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| K562 (human leukemia) | 64.2 - 92.9 | 17.2 - 124.7 |

| HL-60 (human leukemia) | Varies | Varies |

| HeLa (cervical cancer) | Varies | Varies |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as activation of caspase pathways and inhibition of angiogenic factors like VEGF .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in several studies. It has been shown to reduce pro-inflammatory cytokine levels in various models:

- In vitro : Reduction in TNF-alpha and IL-6 levels in macrophage cultures.

- In vivo : Decreased inflammation markers in animal models of arthritis.

These properties indicate its potential as a therapeutic agent for inflammatory diseases .

Study on Antitumor Effects

A study published in Frontiers in Pharmacology assessed the efficacy of this compound against Ehrlich ascites carcinoma (EAC). The compound inhibited EAC cell proliferation by approximately 10.36% with an IC50 value of 2602.23 µg/mL. The study also involved molecular docking analysis to explore binding affinities with target proteins involved in cancer progression .

Anti-inflammatory Mechanism Exploration

Another significant study focused on the anti-inflammatory mechanisms of this compound. It was found to modulate signaling pathways related to inflammation, particularly through the inhibition of NF-kB signaling and subsequent reduction of pro-inflammatory cytokines .

Properties

Molecular Formula |

C9H18O6 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-4,5,6-trimethoxyoxan-3-ol |

InChI |

InChI=1S/C9H18O6/c1-12-7-6(11)5(4-10)15-9(14-3)8(7)13-2/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1 |

InChI Key |

NTTFSNRBMIOKLX-LOFWALOHSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H](OC([C@@H]1OC)OC)CO)O |

Canonical SMILES |

COC1C(C(OC(C1OC)OC)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.